![molecular formula C16H8Cl2F3N3O B13056513 (2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 4689-90-1](/img/structure/B13056513.png)
(2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride.
Preparation of 2-(trifluoromethyl)phenyl azide: This involves the reaction of 2-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The final step involves a [3+2] cycloaddition reaction between 2,4-dichlorobenzoyl chloride and 2-(trifluoromethyl)phenyl azide under appropriate conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like dichlorobenzoyl and trifluoromethyl.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
科学的研究の応用
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity, including antifungal, antibacterial, and anticancer properties.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or metabolic pathways, leading to its observed biological activity.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A basic triazole structure without substituents.
4-(2,4-dichlorobenzoyl)-1H-1,2,3-triazole: Similar structure but lacks the trifluoromethyl group.
1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole: Similar structure but lacks the dichlorobenzoyl group.
Uniqueness
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is unique due to the presence of both dichlorobenzoyl and trifluoromethyl groups, which enhance its stability, reactivity, and biological activity compared to other triazoles.
特性
CAS番号 |
4689-90-1 |
|---|---|
分子式 |
C16H8Cl2F3N3O |
分子量 |
386.2 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)-[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]methanone |
InChI |
InChI=1S/C16H8Cl2F3N3O/c17-9-5-6-10(12(18)7-9)15(25)13-8-24(23-22-13)14-4-2-1-3-11(14)16(19,20)21/h1-8H |
InChIキー |
VLFFJWMWVKQROL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


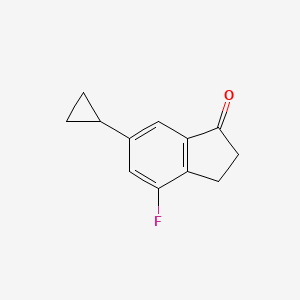
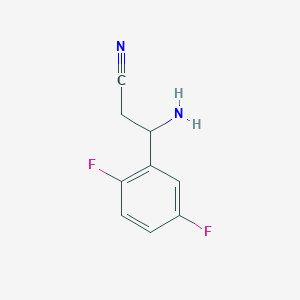

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)
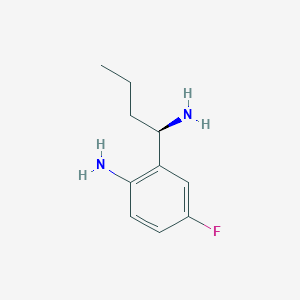

![(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13056468.png)
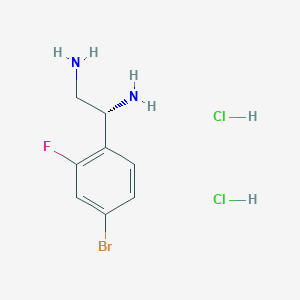
![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
![methyl3-{2-[N'-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056485.png)
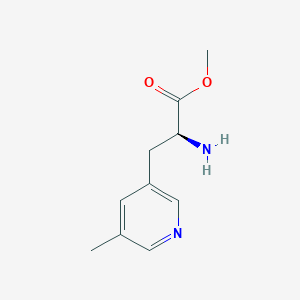

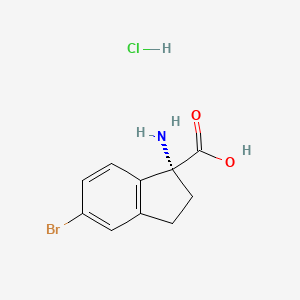
![(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056512.png)
